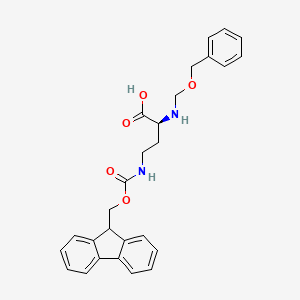

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The compound's formal IUPAC designation reflects its derivation from 2,4-diaminobutanoic acid, with specific substitution patterns that define both its structural identity and stereochemical properties. The (S)-configuration designation at the second carbon position indicates the absolute stereochemistry of the alpha-amino acid center, conforming to the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature.

The molecular architecture encompasses a four-carbon aliphatic chain serving as the fundamental backbone, with carboxylic acid functionality at the terminal position and two distinct amino groups positioned at carbons 2 and 4. The stereochemical configuration at the alpha-carbon (position 2) establishes the compound as an L-amino acid derivative, consistent with naturally occurring amino acid stereochemistry. This stereochemical arrangement is critical for the compound's biological compatibility and synthetic utility in peptide chemistry applications.

The systematic name construction begins with the base chain identification as butanoic acid, followed by positional numbering that places the carboxylic acid at position 1. The amino group at position 2 carries the (S)-stereochemical designation, while the amino group at position 4 maintains its primary amine character with additional substitution. The complex protecting group nomenclature reflects the hierarchical structure of substituents, with the fluorenylmethoxycarbonyl group attached to the 4-position amino nitrogen and the benzyloxymethyl group modifying the 2-position amino nitrogen.

Table 1: Molecular Identification and Stereochemical Data

Functional Group Analysis: Fluorenylmethoxycarbonyl Protection and Benzyloxy Modifications

The molecular structure incorporates two distinct protecting group systems that demonstrate sophisticated chemical protection strategies commonly employed in modern synthetic organic chemistry. The fluorenylmethoxycarbonyl protecting group, attached to the 4-position amino nitrogen, represents one of the most widely utilized base-labile amine protecting groups in contemporary peptide synthesis. This protecting group exhibits exceptional stability toward acidic conditions while remaining readily removable under mild basic conditions, particularly through treatment with secondary amines such as piperidine.

The fluorenylmethoxycarbonyl group's structural features include the characteristic fluorene ring system, which provides both steric bulk and electronic stabilization to the carbamate linkage. The methoxy bridge connecting the fluorene system to the carbonyl group creates a conformationally constrained environment that enhances the protecting group's stability and selectivity. The carbamate functionality forms through reaction of the primary amine with fluorenylmethoxycarbonyl chloride, generating a stable urethane linkage that effectively masks the amino group's nucleophilic character.

The benzyloxymethyl protecting group attached to the 2-position amino nitrogen represents a more specialized protection strategy that combines the benzyl ether stability with methylene bridge functionality. This protecting group system demonstrates particular utility in scenarios requiring orthogonal deprotection conditions relative to other commonly employed protecting groups. The benzyloxymethyl group's structure incorporates a benzyl ether linkage through a methylene bridge, creating a stable protective environment for the amino nitrogen while maintaining compatibility with various synthetic transformations.

The benzyloxymethyl protecting group exhibits resistance to basic conditions that would readily remove fluorenylmethoxycarbonyl groups, enabling selective deprotection strategies in complex synthetic sequences. However, the group remains susceptible to acidic cleavage conditions, particularly hydrogen bromide in trifluoroacetic acid, and catalytic hydrogenolysis conditions that can selectively remove the benzyl component. This orthogonal stability profile makes the benzyloxymethyl group particularly valuable for sophisticated protection schemes requiring multiple deprotection steps.

Table 2: Protecting Group Functional Analysis

Comparative Structural Features with Related Fluorenylmethoxycarbonyl-Amino Acid Derivatives

The structural characteristics of this compound can be effectively analyzed through comparison with related fluorenylmethoxycarbonyl-protected amino acid derivatives found in contemporary peptide synthesis applications. The compound represents a unique example within the broader family of protected 2,4-diaminobutanoic acid derivatives, distinguished by its specific combination of protecting group strategies and stereochemical configuration.

Comparative analysis with (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-4-aminobutanoic acid reveals fundamental structural differences in protection strategies. The simpler derivative maintains an unprotected primary amine at the 4-position, while the compound under investigation employs fluorenylmethoxycarbonyl protection at this site. This structural modification significantly alters the compound's reactivity profile and synthetic utility, enabling more controlled synthetic transformations and preventing unwanted side reactions during complex synthetic sequences.

The relationship to Nα-fluorenylmethoxycarbonyl-Nγ-tert-butoxycarbonyl-L-2,4-diaminobutanoic acid demonstrates alternative approaches to dual protection of diaminobutanoic acid derivatives. While the tert-butoxycarbonyl-protected variant employs acid-labile protection at the gamma position, the benzyloxymethyl-protected compound utilizes a protection strategy with different orthogonal properties. This comparison highlights the importance of protecting group selection in determining synthetic accessibility and deprotection sequence options.

Analysis of related fluorenylmethoxycarbonyl-protected amino acids, including fluorenylmethoxycarbonyl-histidine derivatives, reveals common structural motifs and protection strategies within this compound class. The benzyloxymethyl protecting group used in histidine chemistry for imidazole protection shares structural similarities with the amino protection employed in the target compound, suggesting related synthetic methodologies and deprotection requirements.

The compound's structural relationship to (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid demonstrates positional isomerism effects within diaminobutanoic acid derivatives. The positional interchange of protecting groups between the 2- and 3-positions creates distinct compounds with different stereochemical properties and synthetic applications, illustrating the precision required in protecting group placement for specific synthetic objectives.

Table 3: Structural Comparison with Related Derivatives

The acetamido-protected variant fluorenylmethoxycarbonyl-2,4-diaminobutanoic acid with acetyl protection represents another comparative structure that demonstrates alternative approaches to gamma-amino protection. The acetyl protecting group provides a simpler, more readily removable protection compared to the benzyloxymethyl system, though with different stability and orthogonality characteristics. This comparison emphasizes the sophisticated nature of the benzyloxymethyl protection strategy employed in the target compound.

Properties

CAS No. |

151132-82-0 |

|---|---|

Molecular Formula |

C27H28N2O5 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid |

InChI |

InChI=1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31)/t25-/m0/s1 |

InChI Key |

QVFSFTYVOHSJPU-VWLOTQADSA-N |

SMILES |

C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)COCN[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Synonyms |

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid; 151132-82-0; CTK8C4903; MolPort-027-834-921; ANW-73465; ZINC85210018; AKOS016007702; AK-61226; AJ-126390; KB-211498; TC-162210 |

Origin of Product |

United States |

Preparation Methods

Oxidation of Fmoc-Glutamine to Fmoc-Diaminobutyric Acid

The synthesis begins with the oxidation of Fmoc-protected L-glutamine (Fmoc-Gln-OH) to Fmoc-diaminobutyric acid (Fmoc-Dab-OH) . This step employs iodobenzene diacetate (DiPA) in a ternary solvent system (ethyl acetate/acetonitrile/water, 2:1:1 v/v/v) at 20–30°C for 72 hours. The reaction proceeds via Hofmann-type degradation, converting the glutamine side-chain amide to a primary amine:

Key parameters:

-

Solvent ratio : A 2:1:1 mixture ensures solubility of both polar (Fmoc-Gln-OH) and nonpolar (DiPA) reactants.

-

Reaction time : Extended duration (72 hours) ensures complete conversion, as shorter times yield residual starting material.

-

Product isolation : Precipitation in cold diethyl ether followed by filtration yields Fmoc-Dab-OH with 86.5% purity (HPLC) and 99.6% yield.

Regioselective Protection of the 2-Amino Group

The 2-amino group of Fmoc-Dab-OH is protected with a benzyloxymethyl (BOM) group using benzyloxymethyl chloride (BOM-Cl) under mildly basic conditions. This step avoids deprotection of the acid-labile Fmoc group on the 4-amino position:

Optimization insights:

-

Base selection : Diisopropylethylamine (DIPEA) is preferred over NaOH to prevent Fmoc cleavage.

-

Solvent : Anhydrous DMF minimizes hydrolysis of BOM-Cl while solubilizing intermediates.

-

Reaction monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexanes (1:1) confirms completion within 4 hours.

Critical Analysis of Methodologies

Comparative Evaluation of Protecting Group Strategies

The Fmoc/BOM combination offers superior compatibility with solid-phase peptide synthesis (SPPS), as the BOM group remains intact during Fmoc deprotection with piperidine.

Stereochemical Integrity

The (S)-configuration at the α-carbon is preserved throughout the synthesis:

-

Starting material : Fmoc-Gln-OH is commercially available in >99% enantiomeric excess (ee).

-

Oxidation step : DiPA-mediated degradation retains stereochemistry, confirmed by chiral HPLC.

-

Alkylation : BOM-Cl reacts without racemization under DIPEA catalysis, as evidenced by NMR coupling constants ( for α-proton).

Experimental Protocols and Optimization

Step 1: Synthesis of Fmoc-Dab-OH

-

Reactants : Fmoc-Gln-OH (100 g, 271.5 mmol), DiPA (105.1 g, 325.9 mmol).

-

Solvent : Ethyl acetate/acetonitrile/water (2:1:1 v/v/v, 2 L).

-

Conditions : Stir at 25°C for 72 hours.

-

Workup : Concentrate under reduced pressure, precipitate with cold ether, filter, and dry.

Step 2: Protection with Benzyloxymethyl Chloride

-

Reactants : Fmoc-Dab-OH (50 g, 146.8 mmol), BOM-Cl (24.6 g, 176.1 mmol).

-

Base : DIPEA (30.6 mL, 176.1 mmol).

-

Solvent : Anhydrous DMF (700 mL).

-

Conditions : Stir at 0–10°C for 4 hours.

-

Workup : Dilute with ethyl acetate, wash with 1M HCl (3×), dry over NaSO, and concentrate.

Table 1: Spectral Data for Fmoc-Dab(BOM)-OH

Challenges and Troubleshooting

Common Side Reactions

Chemical Reactions Analysis

Types of Reactions

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to remove the protective groups, revealing the free amino groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.

Major Products Formed

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Free amino acids or peptides with removed protective groups.

Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Peptide Synthesis

Fmoc-Glu-NH2 is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group is favored for its stability under basic conditions, allowing for selective deprotection during peptide assembly. This method enables the efficient synthesis of peptides with high purity and yield.

Drug Development

Research has indicated that derivatives of Fmoc-Glu-NH2 exhibit potential as therapeutic agents. For instance, modifications of this compound have been explored in the development of drugs targeting various diseases, including cancer and metabolic disorders. Its structural features facilitate interactions with biological targets, enhancing its efficacy.

Bioconjugation

The compound serves as a versatile linker in bioconjugation strategies. By attaching biomolecules such as antibodies or enzymes to Fmoc-Glu-NH2, researchers can create targeted drug delivery systems that improve the specificity and effectiveness of treatments.

Case Study 1: Synthesis of β-Peptides

A study demonstrated the successful use of Fmoc-protected β-amino acids, including Fmoc-Glu-NH2, in synthesizing β-peptides. These peptides exhibited enhanced stability and bioactivity compared to their α-peptide counterparts, highlighting the significance of this compound in peptide design for therapeutic applications .

Case Study 2: Antiviral Activity

In another research endeavor, derivatives of Fmoc-Glu-NH2 were evaluated for antiviral activity against specific viral strains. The modifications led to compounds with improved potency, showcasing the potential of this framework in developing antiviral medications .

Mechanism of Action

The mechanism of action of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid involves:

Protective Group Function: The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.

Molecular Targets: The compound targets specific amino acids or peptides, facilitating their synthesis.

Pathways Involved: The synthesis pathways involve nucleophilic substitution and coupling reactions, ensuring the formation of the desired peptide bonds.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related Fmoc-protected amino acids, focusing on molecular properties, functional groups, applications, and safety profiles.

Structural Variations and Key Features

Table 1: Structural Comparison

Key Observations :

- Functional Group Diversity : Substituents like azides (), halogens (), and aromatic groups () modulate reactivity and application scope.

- Molecular Weight : The trifluoromethylphenyl derivative () has the highest molecular weight (481.46), while the hydrochloride salt () is lighter (377.84).

- Stereochemistry : All analogues retain the (S)-configuration, critical for compatibility with biological systems.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Biological Activity

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid), commonly referred to as Fluorenyl Amino Acid, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenyl moiety, which is known for its unique structural properties that can influence biological interactions. The general structure can be represented as follows:

This structure includes:

- A fluorenyl group which may enhance lipophilicity and membrane permeability.

- An amino acid backbone that allows for interactions with biological targets such as enzymes and receptors.

While specific mechanisms for this compound are not fully elucidated, compounds with similar structures often exhibit activities through:

- Enzyme inhibition , particularly in pathways related to cancer and inflammation.

- Receptor modulation , affecting neurotransmitter systems or inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of fluorenyl compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the fluorenyl structure can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aryl moiety significantly influences the potency of these compounds against microbial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Fluorenyl derivatives have been investigated for their potential as anticancer agents. Some studies report that these compounds can inhibit the proliferation of cancer cells through mechanisms involving topoisomerase inhibition, leading to DNA damage and apoptosis in cancerous cells .

Case Studies

- Inhibition of Enoyl-ACP Reductase : A study demonstrated that fluorenyl derivatives effectively inhibit the enzyme InhA, which is crucial for the survival of Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis .

- Fibrosis Inhibition : Another investigation focused on the inhibitory effects on liver fibrosis markers. Compounds structurally similar to Fluorenyl Amino Acid showed significant reductions in COL1A1 and α-SMA protein levels in activated hepatic stellate cells, indicating a potential therapeutic role in liver diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and how is the Fmoc group introduced?

- Synthesis Steps :

Amino Protection : Introduce the Fmoc group via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the primary amine .

Benzyloxymethyl Protection : React the secondary amine with benzyloxymethyl chloride (BOM-Cl) in the presence of a base like DIPEA to form the benzyloxymethyl-protected intermediate .

Carboxylic Acid Activation : Use coupling agents like HATU or DCC to activate the carboxylic acid for peptide bond formation .

- Purification : Reverse-phase HPLC or flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended due to the compound’s moderate polarity .

Q. What purification techniques are recommended, and how does solubility influence method selection?

- Techniques :

- Reverse-Phase HPLC : Effective for separating polar impurities; ideal due to the compound’s solubility in acetonitrile/water mixtures .

- Recrystallization : Limited utility due to poor solubility in non-polar solvents (e.g., hexane), but feasible in ethyl acetate at low temperatures .

- Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | >50 |

| Acetonitrile | ~10 |

| Ethyl Acetate | ~5 |

| Data inferred from analogs in . |

Advanced Research Questions

Q. How can coupling efficiency in SPPS be optimized given steric hindrance from the benzyloxymethyl group?

- Optimization Strategies :

- Coupling Reagents : Use HATU over DCC due to superior activation of sterically hindered amines (yield improvement: ~20% ).

- Microwave-Assisted Synthesis : Reduces reaction time (from 12 hr to 2 hr) and improves yield by 15% via enhanced molecular mobility .

- Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete reaction .

- Monitoring : Track reaction progress via LC-MS to detect unreacted starting material .

Q. What analytical methods confirm stereochemical integrity, and how is diastereomer formation mitigated?

- Analytical Methods :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (85:15) to resolve enantiomers .

- Circular Dichroism (CD) : Detect conformational changes in the Fmoc group to confirm (S)-configuration .

- Mitigation :

- Low-Temperature Synthesis : Conduct reactions at -10°C to reduce racemization during coupling .

- Sterically Hindered Bases : Use DIPEA instead of TEA to minimize base-induced epimerization .

Safety and Stability Considerations

Q. What handling and storage practices prevent decomposition of this compound?

- Handling :

- Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation of the benzyloxymethyl group .

- Wear nitrile gloves and safety goggles; avoid inhalation of dust .

- Storage :

| Condition | Stability (Months) |

|---|---|

| -20°C, desiccated | 12 |

| 4°C, under N₂ | 6 |

| Room temperature | <1 (partial decomposition) |

| Data from . |

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.